![molecular formula C36H40ClN B14510582 Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride CAS No. 62862-53-7](/img/structure/B14510582.png)
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is a complex organic compound with a molecular formula of C36H40ClN. This compound is notable for its unique structure, which includes multiple aromatic rings and a quaternary ammonium group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride typically involves multiple steps, including Friedel-Crafts alkylation and electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, H2SO4) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride exerts its effects involves interactions with various molecular targets. The quaternary ammonium group plays a crucial role in its reactivity, allowing it to interact with negatively charged species. The aromatic rings also contribute to its stability and reactivity through resonance effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloride: Similar in structure but lacks the quaternary ammonium group.
Styrene: Contains the ethenyl group but does not have the complex aromatic structure.
1,2-bis(ethenyl)benzene: Shares the ethenyl groups but differs in overall structure.
Uniqueness
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is unique due to its combination of aromatic rings and a quaternary ammonium group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
62862-53-7 |
|---|---|
Molekularformel |
C36H40ClN |
Molekulargewicht |
522.2 g/mol |
IUPAC-Name |
benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride |
InChI |
InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
InChI-Schlüssel |
DQHNIGUHPSUSRL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
Verwandte CAS-Nummern |
62862-53-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
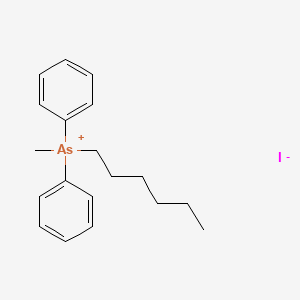
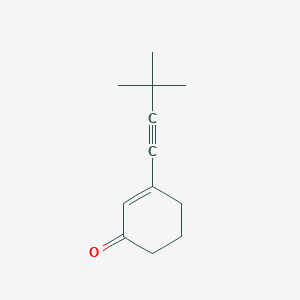
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)

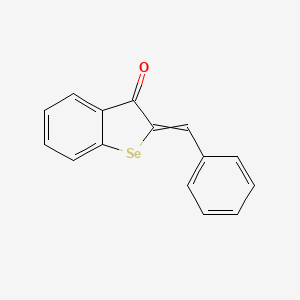
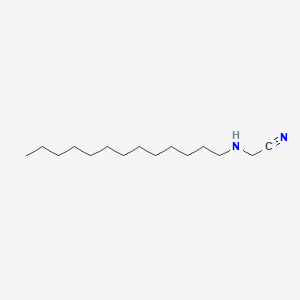
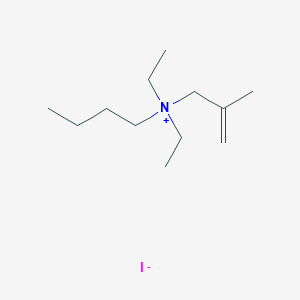

![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

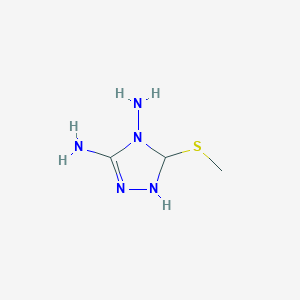
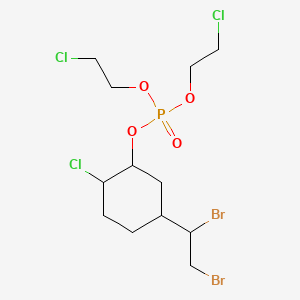
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
